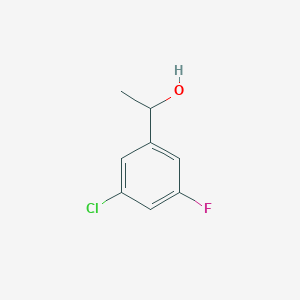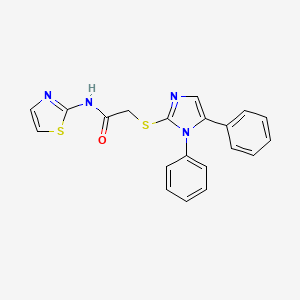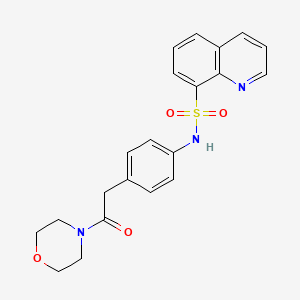
4-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H20FNO6S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Unusual Tandem Reaction Sequences
- A study by (Khatri & Samant, 2015) discussed the oxa Diels–Alder reaction involving similar compounds, demonstrating a tandem sequence of reactions including the oxa Diels–Alder reaction, retro Diels–Alder reaction, and 6π-electrocyclic ring opening, providing insights into complex chemical processes.
Synthesis of PET Radiotracers
- Research by (Katoch-Rouse & Horti, 2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound structurally related to your query, for potential use in PET scans to study cannabinoid receptors.
Addition-Rearrangement Reactions
- A 1996 study by (Jao et al.) investigated addition-rearrangement reactions with 3,4-dihydro-2-methoxy-5-methyl-2H-pyran and arylsulfonyl isocyanates, leading to the synthesis of functionally diverse 2-piperidones.
Aurora Kinase Inhibition
- A 2006 study (ヘンリー,ジェームズ) found that certain compounds, structurally similar to your query, can inhibit Aurora A kinase, suggesting potential applications in cancer treatment.
Synthesis of Polyhydroxylated Piperidines
- Kennedy, Nelson, and Perry (2005) in their study (Kennedy et al., 2005) explored the synthesis of polyhydroxylated piperidines, which are important for inhibiting oligosaccharide processing enzymes, indicating a role in developing enzyme inhibitors.
Antimicrobial Activity
- A 2022 study by (Okasha et al.) synthesized a pyran derivative structurally related to your query and demonstrated its significant antimicrobial activities, suggesting potential applications in antimicrobial drug development.
Anticonvulsant Properties
- Aytemir, Septioğlu, and Çalış (2010) investigated compounds structurally related to your query for their anticonvulsant properties, indicating potential applications in epilepsy treatment (Aytemir et al., 2010).
Synthesis of Novel Oxazines
- A study by (Srinivas et al., 2015) explored the synthesis of novel oxazines with potential as COX2 inhibitors, indicating a role in developing anti-inflammatory therapies.
Propiedades
IUPAC Name |
4-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO6S/c1-12-9-14(10-18(21)25-12)26-13-5-7-20(8-6-13)27(22,23)15-3-4-17(24-2)16(19)11-15/h3-4,9-11,13H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPNQXJDDDRIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

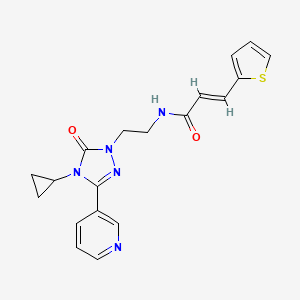

![Benzyl N-[2-(difluoromethoxy)ethyl]carbamate](/img/structure/B2637925.png)

![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)
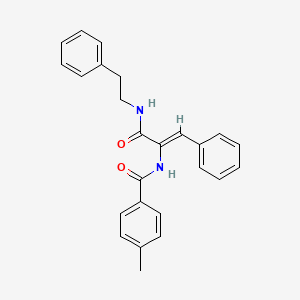

![N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2637934.png)

![4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2637938.png)
![(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2637941.png)
